Lipophilicity: 1,3,4- vs. 1,2,4-Oxadiazole Isomers
The 1,3,4-oxadiazole methanol derivative exhibits significantly higher polarity compared to its 1,2,4-oxadiazole isomer. (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has an XLogP3 value of -0.700, whereas (5-methyl-1,2,4-oxadiazol-3-yl)methanol (CAS 25977-23-5) has a calculated LogP of -0.1297 [1]. The difference of 0.57 log units represents a 3.7-fold difference in octanol-water partition coefficient, which substantially impacts predicted membrane permeability and solubility profiles in medicinal chemistry campaigns [2].
(3.7-fold difference in P)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: -0.700 |
| Comparator Or Baseline | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: LogP -0.1297 |
| Quantified Difference | Δ LogP = 0.57 (3.7-fold difference in P) |
| Conditions | Calculated values; XLogP3 for target, ACD/LogP for comparator |
Why This Matters
Lower LogP values correlate with improved aqueous solubility and reduced non-specific binding, making the 1,3,4-oxadiazole methanol derivative more suitable for hydrophilic drug discovery programs where CNS penetration is not desired.
- [1] MolBase. (2025). (5-Methyl-1,2,4-oxadiazol-3-yl)methanol (CAS 25977-23-5) Product Page. Retrieved from https://qiye.molbase.cn View Source
- [2] ChemSpider. (2025). CHEMBRDG-BB 4012867 (CAS 915924-37-7). Retrieved from https://inchis.chemspider.com View Source
